Cas no 625-37-6 (trans-2-Butenamide)
trans-2-Butenamide Chemical and Physical Properties
Names and Identifiers
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- trans-2-Butenamide
- 2-Butenamide, (2E)-
- Crotonamide
- trans-Crotonamide
- (E)-2-butenamide
- (E)-but-2-enamide
- (E)-CrotonaMide
- 2-Butenamide
- 2-ButenaMide,(2E)
- trans-1-(AMinocarbonyl)-2-Methyl-ethylene
- trans-Crotonamid
- 8C4LV3GQ8L
- UNII-8C4LV3GQ8L
- AS-56402
- (2E)-2-Butenamide #
- NSC-11802
- CS-0336304
- EN300-1180022
- DB-266985
- BDBM50226175
- CHEMBL58562
- 2-Butenamide, (E)-
- 625-37-6
- NSC 11802
- AI3-16505
- BRN 0506110
- AKOS015839123
- trans-2-Butenoic acid amide
- 23350-58-5
- D89245
- But-2-enoic acid amide
- NSC11802
- AT39166
- Crotonamide, (E)-
- MFCD00059859
- DB-254287
- 2-Butenamide,(2E)-
- trans 2-Butenoic acid amide
- (2E)-but-2-enamide
-
- MDL: MFCD00059859
- Inchi: 1S/C4H7NO/c1-2-3-4(5)6/h2-3H,1H3,(H2,5,6)/b3-2-
- InChI Key: NQQRXZOPZBKCNF-IHWYPQMZSA-N
- SMILES: C/C=C\C(=O)N
Computed Properties
- Exact Mass: 85.05280
- Monoisotopic Mass: 85.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 75.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0
- Topological Polar Surface Area: 43.1A^2
Experimental Properties
- Color/Form: NA
- Density: 0.9461
- Melting Point: 140-143°C
- Boiling Point: 156.6°C (rough estimate)
- Flash Point: 86ºC
- Refractive Index: 1.4420
- PSA: 43.09000
- LogP: 0.74810
trans-2-Butenamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
trans-2-Butenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B690200-250mg |
trans-2-Butenamide |
625-37-6 | 250mg |
$ 65.00 | 2023-09-08 | ||
| TRC | B690200-500mg |
trans-2-Butenamide |
625-37-6 | 500mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B690200-1g |
trans-2-Butenamide |
625-37-6 | 1g |
$ 184.00 | 2023-04-18 | ||
| TRC | B690200-2.5g |
trans-2-Butenamide |
625-37-6 | 2.5g |
$ 276.00 | 2023-04-18 | ||
| TRC | B690200-5g |
trans-2-Butenamide |
625-37-6 | 5g |
$ 460.00 | 2023-04-18 | ||
| TRC | B690200-10g |
trans-2-Butenamide |
625-37-6 | 10g |
$ 592.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213083-250 mg |
trans-2-Butenamide, |
625-37-6 | 250MG |
¥1,880.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-213083-250mg |
trans-2-Butenamide, |
625-37-6 | 250mg |
¥1880.00 | 2023-09-05 | ||
| Enamine | EN300-1180022-0.05g |
(2E)-but-2-enamide |
625-37-6 | 95% | 0.05g |
$19.0 | 2023-06-08 | |
| Enamine | EN300-1180022-0.1g |
(2E)-but-2-enamide |
625-37-6 | 95% | 0.1g |
$20.0 | 2023-06-08 |
trans-2-Butenamide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on trans-2-Butenamide
Introduction to trans-2-Butenamide (CAS No. 625-37-6)
trans-2-Butenamide, with the chemical formula C₄H₇NO, is a versatile intermediate in organic synthesis and pharmaceutical research. Its CAS number, 625-37-6, uniquely identifies it in scientific literature and industrial applications. This compound is particularly valued for its role in the synthesis of various bioactive molecules, including agrochemicals and potential pharmaceutical candidates. The amide functional group in its structure contributes to its reactivity, making it a valuable building block in medicinal chemistry.
The structure of trans-2-Butenamide features a trans configuration around the double bond, which influences its physical properties and reactivity. This geometric arrangement makes it an interesting subject for studying stereoelectronic effects in molecular interactions. Recent studies have highlighted its significance in developing novel compounds with improved biological activity.
In the realm of pharmaceutical research, trans-2-Butenamide has been explored as a precursor for designing molecules with potential therapeutic effects. Its amide linkage is a common motif in drug molecules, contributing to their stability and bioavailability. Researchers have leveraged its reactivity to develop derivatives with enhanced pharmacological properties. For instance, modifications of the amide group have led to compounds with anti-inflammatory and analgesic effects, showcasing the compound's versatility.
One of the most compelling aspects of trans-2-Butenamide is its role in synthesizing complex organic molecules. Its double bond and amide group provide multiple sites for functionalization, enabling chemists to create a wide array of derivatives. These derivatives have found applications in various fields, including materials science and agrochemicals. The compound's ability to undergo polymerization reactions has also been exploited in developing novel polymers with specific properties.
Recent advancements in synthetic chemistry have further expanded the applications of trans-2-Butenamide. Techniques such as transition metal-catalyzed reactions have enabled more efficient and selective transformations of this compound. These methods have allowed researchers to access previously inaccessible derivatives with high precision. The development of new catalytic systems has also made the synthesis of trans-2-Butenamide derivatives more sustainable and environmentally friendly.
The biological activity of trans-2-Butenamide has been extensively studied, particularly in the context of drug discovery. Its derivatives have shown promise as inhibitors of various enzymes and receptors involved in disease pathways. For example, some amide-based compounds derived from trans-2-Butenamide have demonstrated inhibitory effects on proteases associated with inflammation and cancer. These findings underscore the compound's potential as a lead molecule for developing new therapeutic agents.
In conclusion, trans-2-Butenamide (CAS No. 625-37-6) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it a valuable intermediate for synthesizing bioactive molecules. The ongoing research into its derivatives continues to uncover new possibilities for its use in developing innovative solutions across multiple scientific disciplines.
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